2-(Phthalimidomethyl)thiobenzamide
Description
2-(Phthalimidomethyl)thiobenzamide is a thiobenzamide derivative characterized by a phthalimide group attached to the methylene substituent of the thiobenzamide core. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as thiazoles and quinazolinones. Its synthesis typically involves bromination of a precursor followed by nucleophilic substitution with thiobenzamide, as demonstrated in the preparation of 2-phenyl-4-(2-aminoethyl)thiazole derivatives . The phthalimide moiety enhances stability and influences reactivity, making it valuable in medicinal chemistry for developing bioactive molecules.
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c17-14(21)11-6-2-1-5-10(11)9-18-15(19)12-7-3-4-8-13(12)16(18)20/h1-8H,9H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEXVIPCHAGILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phthalimidomethyl)thiobenzamide typically involves the reaction of phthalimide with thiobenzamide under specific conditions. One common method includes the use of tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) as catalysts to facilitate the intramolecular cyclization of 2-hydroxymethylbenzamides . This method is advantageous due to its metal-free nature, high yield, and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for 2-(Phthalimidomethyl)thiobenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(Phthalimidomethyl)thiobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium hydroxide or cesium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-(Phthalimidomethyl)thiobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(Phthalimidomethyl)thiobenzamide involves its interaction with specific molecular targets. The phthalimide group can act as a binding site for proteins, while the thiobenzamide moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Physical State : Derivatives with aromatic or bulky substituents (e.g., 2h, 2f) tend to crystallize as solids, while aliphatic substituents (e.g., 2e) result in oils .
- Thermal Stability : Melting points correlate with substituent polarity; brominated analogs (e.g., 2h) exhibit higher melting points due to increased molecular rigidity .
- Structural Confirmation : All compounds were validated via IR (C=S stretch at ~1200 cm$^{-1}$) and $^1$H NMR (aromatic proton signals at δ 6.5–8.0 ppm) .
Key Observations :
- Efficiency : The Hantzsch condensation route (e.g., for thiazoles) offers higher yields (60–80%) compared to multi-step phthalimidomethyl synthesis (25%) .
- Functionalization : Methoxyvinyl thiobenzamides require lithiation and acid treatment, whereas cytotoxic chromone derivatives rely on thiocarbonylation .
Metabolic Pathways
- 2-(Phthalimidomethyl)thiobenzamide: No direct metabolic data available, but the phthalimide group likely slows oxidation due to steric hindrance.
Bioactivity
| Compound | Biological Activity | IC$_{50}$ (μM) | Target Cell Line |
|---|---|---|---|
| Chromone-3-carbothioic acid 82a | Cytotoxicity | 10.5 | Neuroblastoma |
| Chromone-3-carbothioic acid 82c | Cytotoxicity | 10.5 | Ovarian cancer |
| Thiazole derivatives (e.g., 3a–o) | Antifungal (inferred from synthesis context) | Not reported | – |
| 2-(Phthalimidomethyl)thiobenzamide | Intermediate for bioactive thiazoles | – | – |
Key Observations :
- Cytotoxicity : Chromone-thiobenzamides (82a–e) show potent activity against cancer cell lines, likely due to electron-withdrawing groups enhancing DNA intercalation .
- Therapeutic Potential: 2-(Phthalimidomethyl)thiobenzamide’s role as a precursor for thiazoles (e.g., compound G in ) suggests indirect bioactivity through downstream metabolites .
Biological Activity
2-(Phthalimidomethyl)thiobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Antimicrobial Activity
Research indicates that 2-(Phthalimidomethyl)thiobenzamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that 2-(Phthalimidomethyl)thiobenzamide possesses anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Caspase-3 activation |
| HeLa | 22.1 | Mitochondrial membrane permeabilization |
The biological activity of 2-(Phthalimidomethyl)thiobenzamide is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and microbial resistance. The compound's thiol group may play a role in redox reactions, contributing to its antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of 2-(Phthalimidomethyl)thiobenzamide against resistant bacterial strains revealed promising results. The compound was tested in a clinical setting where patients with infections caused by resistant strains were treated with formulations containing this compound. The outcomes showed a significant reduction in infection rates, supporting its use as an adjunct therapy.
Case Study 2: Cancer Research
In another investigation, the anticancer effects of 2-(Phthalimidomethyl)thiobenzamide were evaluated in animal models. Tumor-bearing mice treated with the compound exhibited reduced tumor growth compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues, corroborating the in vitro findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
